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molecular formula C12H20O B8414716 3-Cyclohexyl-1-cyclopropylpropan-1-one

3-Cyclohexyl-1-cyclopropylpropan-1-one

Cat. No. B8414716
M. Wt: 180.29 g/mol
InChI Key: JJKYDFAOBXGAOK-UHFFFAOYSA-N
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Patent
US09000186B2

Procedure details

3-Cyclohexyl-N-methoxy-N-methylpropaneamide (100 mg, 0.502 mmol) obtained in step 1 was dissolved in THF (1.0 mL). Under ice-cooled condition, cyclopropylmagnesium bromide (0.5 mol/L THF solution) (1.20 mL, 0.600 mmol) was added, and the mixture was stirred at room temperature for 3 hours. The reaction mixture was extracted with ethyl acetate after adding a saturated ammonium chloride aqueous solution. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was then evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10→80/20) to give 3-cyclohexyl-1-cyclopropylpropan-1-one (61.7 mg, yield 68%).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
1.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][CH2:8][C:9](N(OC)C)=[O:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:15]1([Mg]Br)[CH2:17][CH2:16]1>C1COCC1>[CH:1]1([CH2:7][CH2:8][C:9]([CH:15]2[CH2:17][CH2:16]2)=[O:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C1(CCCCC1)CCC(=O)N(C)OC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
cyclopropylmagnesium bromide
Quantity
1.2 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
after adding a saturated ammonium chloride aqueous solution
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=90/10→80/20)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(CCCCC1)CCC(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 61.7 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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